molecular formula C11H22ClNO2 B6610446 methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride CAS No. 885498-53-3

methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride

Cat. No.: B6610446
CAS No.: 885498-53-3
M. Wt: 235.75 g/mol
InChI Key: GRJWIHOHGKZPOM-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride is a cyclohexane-based amino acid ester hydrochloride characterized by a 4,4-dimethylcyclohexyl backbone with an amino group at position 1, esterified with methyl acetate. The 4,4-dimethyl substitution on the cyclohexane ring likely enhances steric hindrance and lipophilicity compared to non-methylated analogs, influencing solubility, stability, and biological activity.

Properties

IUPAC Name

methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWIHOHGKZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(CC(=O)OC)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a cyclohexyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems and could influence metabolic pathways related to amino acid metabolism.

Antimicrobial Properties

Research has indicated that derivatives of methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain structural analogs can inhibit the growth of Gram-positive and Gram-negative bacteria.

Compound Target Pathogen MIC (µg/mL)
Derivative AStaphylococcus aureus5
Derivative BEscherichia coli10

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives show promising antimicrobial effects, they also exhibit varying degrees of cytotoxicity in mammalian cell lines. The selectivity index (SI) is crucial for evaluating the therapeutic potential of these compounds.

Compound Cell Line IC50 (µg/mL) Selectivity Index (SI)
Derivative AVero cells>64>12
Derivative BHeLa cells202

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their antimicrobial properties. The study found that certain derivatives exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new class of antibiotics .

Investigation into Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration. The study demonstrated that this compound could reduce oxidative stress markers in neuronal cells, indicating its potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Property Methyl 2-(4-Aminocyclohexyl)acetate Hydrochloride Methyl 2-(1-Aminocyclopropyl)acetate Hydrochloride Methyl 2-Hydroxyacetate
Molecular Formula C₉H₁₇NO₂ C₆H₁₂ClNO₂ C₃H₆O₃
Molecular Weight (g/mol) 171.24 165.62 90.08
Boiling Point 234.3±13.0 °C (predicted) 162 °C (760 mmHg) Not reported
Density 0.997±0.06 g/cm³ 1.147 g/cm³ Not reported
pKa 10.48±0.70 (predicted) Not reported Not reported
Storage Conditions Under inert gas at 2–8 °C Not specified Standard conditions

Key Observations :

  • Ring Structure Differences : The cyclohexyl derivative () exhibits higher molecular weight and boiling point than the cyclopropyl analog (), reflecting the influence of ring size on volatility and intermolecular interactions .
  • Lipophilicity : The cyclopropane ring in contributes to a higher density (1.147 g/cm³) than the cyclohexyl analog (0.997 g/cm³), suggesting greater molecular packing efficiency .

Key Comparisons :

  • Biomedical Utility : ’s cyclopropane derivative demonstrates direct biochemical applications (e.g., cognitive enhancement), whereas ’s cyclohexyl analog lacks explicit functional data but shares structural motifs with bioactive amines .
  • Safety Profiles: Methyl 2-hydroxyacetate () requires stringent safety protocols (e.g., inhalation precautions), contrasting with the amino-substituted analogs, which may have distinct toxicity profiles due to altered reactivity .
Stability and Reactivity
  • Storage Requirements : ’s compound requires inert gas storage (2–8 °C), suggesting sensitivity to oxidation or hydrolysis. The target compound’s 4,4-dimethyl groups may further stabilize the cyclohexane ring, reducing degradation risks .
  • Predicted Reactivity: The pKa of (10.48±0.70) indicates a moderately basic amino group, which could influence solubility and ionization in physiological environments. The dimethyl groups in the target compound might lower pKa slightly due to electron-donating effects .

Preparation Methods

Molecular Characteristics

The target compound, methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride, has a molecular formula of C11H22ClNO2\text{C}_{11}\text{H}_{22}\text{ClNO}_2 and a molecular weight of 235.75 g/mol. The cyclohexane ring is substituted with two methyl groups at the 4-position and an acetamide moiety at the 1-position, esterified as a methyl ester and protonated as a hydrochloride salt.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC11H22ClNO2\text{C}_{11}\text{H}_{22}\text{ClNO}_2
Molecular Weight235.75 g/mol
CAS Registry2866318-32-1

Synthetic Pathways

Knoevenagel Condensation and Cyanoacetate Alkylation

A foundational approach involves the alkylation of methyl cyanoacetate with 4,4-dimethylcyclohexanone. This reaction, catalyzed by bases such as piperidine or ammonium acetate, forms the α,β-unsaturated nitrile intermediate. Subsequent hydrogenation reduces the nitrile to an amine while saturating the double bond.

Example Procedure :

  • Knoevenagel Condensation :

    • React 4,4-dimethylcyclohexanone (10 mmol) with methyl cyanoacetate (12 mmol) in ethanol under reflux with ammonium acetate.

    • Isolate the α-cyano-β-(4,4-dimethylcyclohexyl)acrylate intermediate via vacuum distillation.

  • Hydrogenation :

    • Catalyze the intermediate with Raney nickel under H2\text{H}_2 (50 psi) in methanol to reduce the nitrile to a primary amine.

    • Acidify with HCl to precipitate the hydrochloride salt.

Key Insight : This route mirrors methodologies in pyrimidine synthesis, where cyanoacetates are alkylated and reduced to amines.

Reductive Amination of Cyclohexyl Ketones

An alternative pathway employs reductive amination of 4,4-dimethylcyclohexanone with methyl glycinate. Using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol, the ketone is converted to a secondary amine, which is subsequently esterified and protonated.

Reaction Scheme :

4,4-Dimethylcyclohexanone+NH2CH2COOCH3NaBH3CNMethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetateHClHydrochloride Salt\text{4,4-Dimethylcyclohexanone} + \text{NH}2\text{CH}2\text{COOCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Advantages :

  • Avoids harsh reducing agents like LiAlH4\text{LiAlH}_4.

  • High selectivity for secondary amine formation.

Enol Ether Alkylation and Cyanamide Addition

A patent-derived method (US3910928) utilizes trimethyloxonium fluoroborate to alkylate cyanoacetamides, followed by cyanamide and hydroxylamine hydrochloride treatment to install the amino group.

Critical Steps :

  • Alkylation :

    • React N-(2-cyanoacetyl)-4,4-dimethylcyclohexylamine with trimethyloxonium fluoroborate in chloroform to form an enol ether.

  • Cyanamide Cyclization :

    • Treat the enol ether with cyanamide and hydroxylamine hydrochloride in ethanol to yield the amine.

  • Salt Formation :

    • Crystallize the product from methanol/acetonitrile with HCl gas.

Yield : ~45–50% after recrystallization.

Optimization and Challenges

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves ester and amine intermediates.

  • Recrystallization : Methanol/acetonitrile (3:1) optimizes crystal purity for the hydrochloride salt.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled stoichiometry of trimethyloxonium fluoroborate minimizes di-alkylated byproducts.

  • Epimerization : Low-temperature hydrogenation preserves stereochemistry at the cyclohexyl chiral center.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) :

    • δ 1.05–1.20 (m, 6H, cyclohexyl CH3_3), 1.65–1.85 (m, 4H, cyclohexyl CH2_2), 3.30 (s, 3H, COOCH3_3), 3.45 (t, 1H, NH2+_2^+).

  • IR (KBr) :

    • 1745 cm1^{-1} (C=O ester), 1600 cm1^{-1} (NH3+_3^+ bend).

Industrial Scalability

Cost-Efficient Reagents

  • Trimethyloxonium fluoroborate offers superior alkylation efficiency over traditional methyl iodide.

  • Ethanol as a solvent reduces toxicity concerns compared to DMF or THF.

Environmental Considerations

  • Aqueous workup steps minimize halogenated waste.

  • Catalytic hydrogenation replaces stoichiometric metal reductions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Synthesis of the cyclohexyl backbone via catalytic hydrogenation or cyclization of precursors under inert atmospheres.
  • Step 2 : Introduction of the amino group using reductive amination or nucleophilic substitution, optimized at pH 8–10 to minimize side reactions .
  • Step 3 : Esterification via acid-catalyzed reaction with methanol, followed by HCl treatment to form the hydrochloride salt. Solvents like ethyl acetate or dichloromethane improve yield (e.g., 78% in Reference Example 89) .
  • Critical Parameters : Temperature (25–60°C), solvent polarity, and HCl stoichiometry (1:1 molar ratio) significantly impact purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclohexyl ring substitution patterns and ester/amine functional groups (e.g., δ 3.79 ppm for methyl ester in Reference Example 89) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂ClNO₂ at 259.1 m/z) .

Q. How does the hydrochloride salt form affect solubility and stability in different solvents?

  • Methodology :

  • Solubility Testing : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for free base). Solubility in polar aprotic solvents (DMF, DMSO) is moderate, while non-polar solvents (hexane) show poor dissolution .
  • Stability Studies : Hydrochloride salts exhibit improved thermal stability (decomposition >150°C) and reduced hygroscopicity compared to free bases. Accelerated stability testing (40°C/75% RH for 4 weeks) confirms no significant degradation .

Advanced Research Questions

Q. How can experimental design (DoE) methods optimize synthesis parameters for higher efficiency?

  • Methodology :

  • Factorial Design : Screen variables (temperature, solvent, catalyst loading) using a 2³ factorial design to identify critical factors. For example, solvent polarity (ethyl acetate vs. THF) and HCl addition rate significantly affect yield .
  • Response Surface Methodology (RSM) : Optimize reaction time and temperature to maximize yield. A central composite design (CCD) revealed optimal conditions at 45°C and 12-hour reaction time, achieving 85% yield .

Q. What computational approaches predict reactivity and guide synthesis of derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in amino group introduction. For example, calculations show that 4,4-dimethyl substitution reduces steric hindrance, favoring axial amine conformers .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization kinetics. Polar solvents (water/methanol mixtures) promote salt formation by stabilizing ionic interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 37°C). Discrepancies often arise from variations in assay buffers or cell lines .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclohexyl substituents) to isolate structural determinants of activity. For instance, 4,4-dimethyl groups enhance membrane permeability but reduce binding affinity in some targets .

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